
4-(2,5-Dimethylhexa-2,3,5-trien-1-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-Dimethylhexa-2,3,5-trien-1-yl)morpholine is a chemical compound characterized by its unique structure, which includes a morpholine ring attached to a 2,5-dimethylhexa-2,3,5-trienyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethylhexa-2,3,5-trien-1-yl)morpholine typically involves the reaction of morpholine with 2,5-dimethylhexa-2,3,5-trien-1-yl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
4-(2,5-Dimethylhexa-2,3,5-trien-1-yl)morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or potassium carbonate as bases.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted morpholine derivatives.
科学的研究の応用
4-(2,5-Dimethylhexa-2,3,5-trien-1-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用機序
The mechanism of action of 4-(2,5-Dimethylhexa-2,3,5-trien-1-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,5-Dimethylhexa-2,3,4-triene: A structurally related compound with similar reactivity.
4-Ethyl-2,5-dimethylhexa-2,3,5-trien-1-ol: Another related compound with an additional ethyl group.
Uniqueness
4-(2,5-Dimethylhexa-2,3,5-trien-1-yl)morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
特性
CAS番号 |
63418-67-7 |
|---|---|
分子式 |
C12H19NO |
分子量 |
193.28 g/mol |
InChI |
InChI=1S/C12H19NO/c1-11(2)4-5-12(3)10-13-6-8-14-9-7-13/h4H,1,6-10H2,2-3H3 |
InChIキー |
NSNHUTFSSFCHNR-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C=C=C(C)CN1CCOCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Azaspiro[6.6]tridecan-7-ium chloride](/img/structure/B14503004.png)



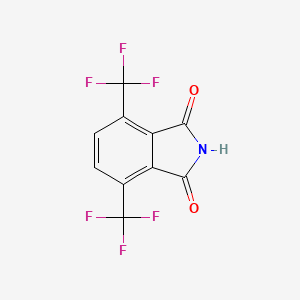
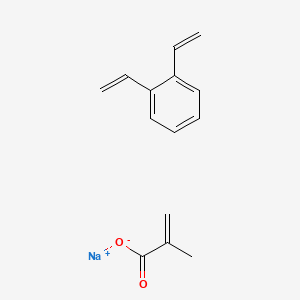
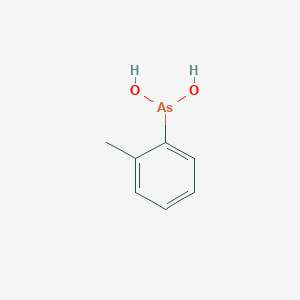
![Cyclohexanone, 3-[(phenylmethyl)thio]-, (S)-](/img/structure/B14503044.png)
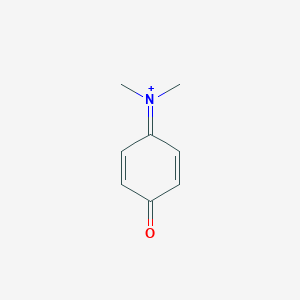

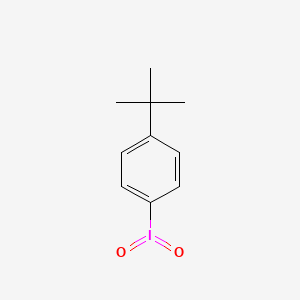
![N-[(4-Butoxyphenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14503061.png)
![1,7,7-Trimethyl-3-[(naphthalen-1-yl)amino]bicyclo[2.2.1]heptan-2-one](/img/structure/B14503073.png)
![Methyl 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]butanoate](/img/structure/B14503074.png)
